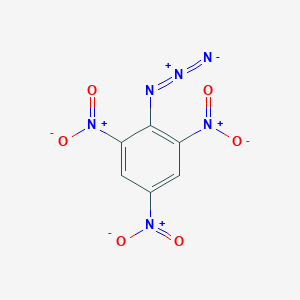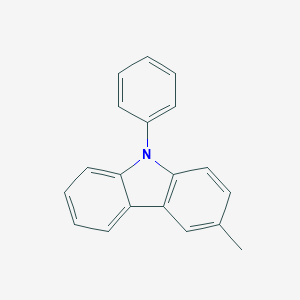
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one (BMMPO) is a heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom and one bromine atom. It is a highly versatile compound with a wide range of applications in pharmaceuticals, agrochemicals, and other industries. In particular, it has recently been studied for its potential applications in scientific research, including as a potential drug target for cancer.
作用機序
The mechanism of action of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is not yet fully understood. However, it is believed that this compound binds to certain proteins in the cell, such as enzymes involved in the metabolism of drugs, and inhibits their activity. Additionally, this compound may also interact with other proteins in the cell, such as those involved in the regulation of cell growth and death, and may induce apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may inhibit the growth of cancer cells, induce apoptosis, and modulate the activity of enzymes involved in the metabolism of drugs. Additionally, this compound may also have anti-inflammatory and antioxidant effects, as well as effects on the immune system.
実験室実験の利点と制限
The main advantage of using 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one for lab experiments is its versatility. This compound can be synthesized using a variety of methods, and it can be used for a wide range of applications, including as a potential drug target for cancer. Additionally, this compound is relatively easy to obtain and is relatively inexpensive.
The main limitation of using this compound for lab experiments is that it is not yet fully understood. The mechanism of action of this compound is not yet fully understood, and its biochemical and physiological effects are not yet fully understood. Additionally, the safety profile of this compound is not yet fully understood, and it is not yet known whether it is safe for human use.
将来の方向性
Future research should focus on further elucidating the mechanism of action of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one, as well as its biochemical and physiological effects. Additionally, future research should focus on determining the safety profile of this compound, as well as its potential applications in the treatment of cancer and other diseases. Furthermore, future research should focus on developing methods for the efficient synthesis of this compound, as well as methods for its efficient delivery to target cells. Finally, future research should focus on developing methods for the detection and quantification of this compound in biological samples.
合成法
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one can be synthesized using a variety of methods, including the Knoevenagel condensation, the Biginelli reaction, and the formation of a Wittig salt. The Knoevenagel condensation involves the reaction of an aldehyde, such as benzaldehyde, with an active methylene compound, such as formaldehyde, to form a methylene bridge between the two molecules. The Biginelli reaction involves the reaction of an aldehyde, such as benzaldehyde, with an active methylene compound, such as ethylacetoacetate, to form a methylene bridge between the two molecules. The formation of a Wittig salt involves the reaction of a carbonyl compound, such as this compound, with a phosphonium salt, such as triphenylphosphine, to form a Wittig salt.
科学的研究の応用
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one has been studied as a potential drug target for cancer. In particular, it has been studied for its potential to inhibit the growth of cancer cells, as well as its ability to induce apoptosis (programmed cell death). It has also been studied for its ability to inhibit the growth of other types of cells, such as immune cells, which may be beneficial in the treatment of autoimmune diseases. Additionally, this compound has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs, which may be beneficial in the treatment of drug-resistant cancers.
特性
IUPAC Name |
5-(bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-15-9-4-2-8(3-5-9)13-7-10(6-12)16-11(13)14/h2-5,10H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUIXWZEMZSSDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569303 |
Source


|
| Record name | 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121082-86-8 |
Source


|
| Record name | 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

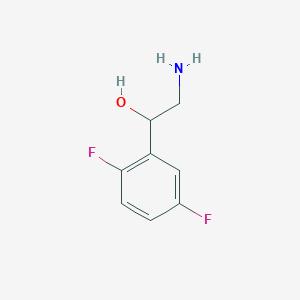

![1H-Benzo[d]azepin-2(3H)-one](/img/structure/B178267.png)
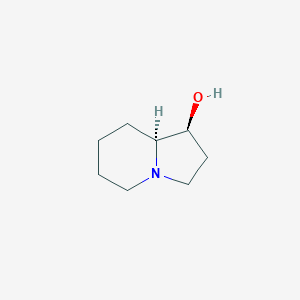

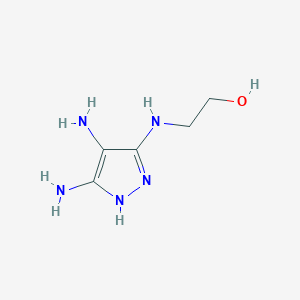

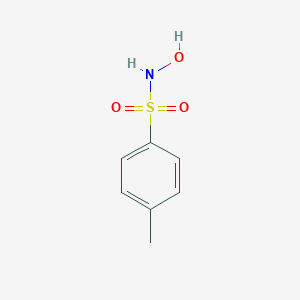

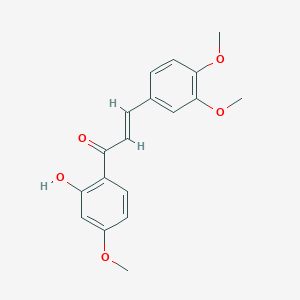
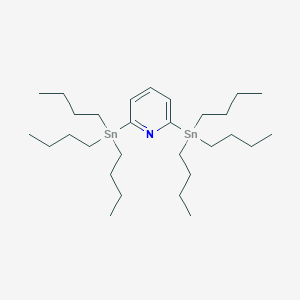
![Tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrochloride](/img/structure/B178289.png)
